N-Chloroacetyl-dl-isoleucine

Description

Properties

IUPAC Name |

2-[(2-chloroacetyl)amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZNGQNQHGVQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10313491 | |

| Record name | N-Chloroacetyl-dl-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-24-8 | |

| Record name | 1115-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Chloroacetyl-dl-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroacetyl-DL-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Guide to the Chemical Structure of N-Chloroacetyl-dl-isoleucine

For Researchers, Scientists, and Drug Development Professionals

N-Chloroacetyl-dl-isoleucine is a modified amino acid derivative used in chemical and pharmaceutical research.[1][2] As a derivative of the essential amino acid isoleucine, it serves as a building block in peptide synthesis and as an intermediate in the creation of more complex molecules.[1] This document provides a detailed overview of its chemical structure, properties, and a representative synthetic protocol for its precursor, dl-isoleucine.

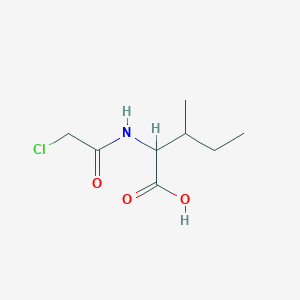

Chemical Structure and Composition

This compound is structurally composed of two primary components: the amino acid isoleucine and an N-terminal chloroacetyl group.

-

Isoleucine Backbone : The core of the molecule is isoleucine, an α-amino acid with a sec-butyl side chain attached to the α-carbon. The designation "dl" signifies that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. This is crucial for stereospecific synthesis and biological activity studies.

-

N-Chloroacetyl Group : A chloroacetyl group (ClCH₂CO-) is attached to the nitrogen atom of the isoleucine's amino group via an amide bond. This functional group is a key feature, as the electrophilic nature of the carbon adjacent to the chlorine atom makes it reactive towards nucleophiles, a property often exploited in conjugation chemistry and the synthesis of targeted inhibitors.

The systematic IUPAC name for this compound is 2-[(2-chloroacetyl)amino]-3-methylpentanoic acid .[3]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ClNO₃ | [2][3][4] |

| Molecular Weight | 207.65 g/mol | [2][4] |

| CAS Number | 1115-24-8 | [2][4] |

| SMILES | CCC(C)C(C(=O)O)NC(=O)CCl | [3] |

| InChI Key | HEZNGQNQHGVQLO-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 0.8 | [3] |

| Purity | ≥98% (Typical) | [4][5] |

Structural Visualization

The logical relationship between the constituent parts of this compound can be visualized as the acylation of the parent amino acid.

Caption: Synthesis pathway of this compound.

Below is a 2D representation of the final chemical structure, highlighting the key functional groups.

Caption: 2D chemical structure of this compound.

Experimental Protocols: Synthesis of the Precursor

While specific protocols for the chloroacetylation of dl-isoleucine are proprietary or must be optimized, the synthesis of the precursor, dl-isoleucine, is well-documented. The following is a summary of a common laboratory-scale synthesis method.[6]

Objective: To synthesize dl-isoleucine from diethyl malonate and sec-butyl bromide.

Workflow:

Caption: Workflow for the synthesis of dl-Isoleucine.

Methodology:

-

Alkylation: Diethyl malonate is reacted with sec-butyl bromide in the presence of a strong base, typically sodium ethoxide in ethanol. This reaction forms diethyl sec-butylmalonate.[6] The mixture is refluxed for an extended period (e.g., 48 hours) to ensure complete reaction. The product is isolated by distillation.[6]

-

Bromination and Decarboxylation: The resulting diethyl sec-butylmalonate undergoes bromination. Subsequent heating of the brominated intermediate leads to decarboxylation, yielding α-bromo-β-methylvaleric acid.[6] This bromo acid is then purified by distillation under reduced pressure.[6]

-

Amination: The α-bromo-β-methylvaleric acid is treated with an excess of concentrated ammonium hydroxide.[6] This nucleophilic substitution reaction replaces the bromine atom with an amino group. The reaction mixture is typically left to stand for several days at room temperature, followed by heating to remove excess ammonia.[6]

-

Isolation and Purification: The crude dl-isoleucine is isolated by concentrating the aqueous solution and collecting the precipitated crystals.[6] Further purification is achieved by recrystallization from a water-ethanol mixture to yield the final product.[6]

-

Final N-Acylation Step (General Procedure): To obtain the final this compound, the synthesized dl-isoleucine would be dissolved in a suitable solvent and reacted with chloroacetyl chloride, often in the presence of a base to neutralize the HCl byproduct. This is a standard Schotten-Baumann reaction condition.

Conclusion

This compound is a valuable research chemical whose structure is defined by its racemic isoleucine core and a reactive N-chloroacetyl group. Understanding its composition and physicochemical properties is essential for its application in peptide synthesis, drug discovery, and proteomics research. The synthetic route to its isoleucine precursor involves a classical multi-step organic synthesis, culminating in an acylation step to yield the final product.

References

- 1. This compound | Peptide Synthesis Building Block [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C8H14ClNO3) [pubchemlite.lcsb.uni.lu]

- 4. calpaclab.com [calpaclab.com]

- 5. Isoleucine [Natural Amino Acid Derivatives] - Starshinechemical [starshinechemical.com]

- 6. Synthesis of DL-Isoleucine_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Core Chemical Properties and Characteristics of N-Chloroacetyl-dl-isoleucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloroacetyl-dl-isoleucine is a derivative of the essential amino acid isoleucine, characterized by the presence of a chloroacetyl group attached to the amino group. This modification imparts specific chemical reactivity, making it a valuable tool in various scientific disciplines, including proteomics, peptide chemistry, and drug discovery. The chloroacetyl moiety acts as a reactive handle, enabling covalent modification of biomolecules, particularly those containing nucleophilic residues such as cysteine. This technical guide provides a comprehensive overview of the known chemical properties, characteristics, and experimental methodologies related to this compound, serving as a foundational resource for its application in research and development.

Chemical Properties

| Property | Value | Citation(s) |

| Molecular Formula | C8H14ClNO3 | [1][2] |

| Molecular Weight | 207.65 g/mol | [1][2] |

| IUPAC Name | 2-[(2-chloroacetyl)amino]-3-methylpentanoic acid | [3] |

| CAS Number | 1115-24-8 | [1][2] |

| Purity | Typically available as ≥98% | [4] |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Data not readily available |

Note: The solubility of the parent compound, dl-isoleucine, is reported as soluble in water. However, the addition of the less polar N-chloroacetyl group may alter this characteristic.

Spectral Data

Detailed spectral analyses are crucial for the unambiguous identification and characterization of this compound. While full spectral data often reside in specialized databases, the expected spectral features can be inferred.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would exhibit characteristic signals for the isoleucine backbone protons, including the α-proton, β-proton, γ-protons, and the methyl protons. A distinct singlet corresponding to the two protons of the chloroacetyl group's methylene (-CH₂Cl) would also be present.

-

¹³C NMR: The carbon spectrum would show resonances for the carboxyl carbon, the α-carbon, the carbons of the isoleucine side chain, and the carbonyl and methylene carbons of the chloroacetyl group.

-

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. Predicted collision cross-section values for various adducts have been calculated.[3]

Characteristics and Reactivity

The primary characteristic of this compound that dictates its utility is the reactivity of the chloroacetyl group.

Electrophilic Nature of the Chloroacetyl Group

The chloroacetyl group is a potent electrophile due to the electron-withdrawing nature of the chlorine atom and the adjacent carbonyl group. This makes the methylene carbon susceptible to nucleophilic attack.

Reactivity with Nucleophiles

This compound readily reacts with nucleophiles, most notably the thiol group of cysteine residues in peptides and proteins, to form a stable thioether bond.[5] This reaction is a cornerstone of its application in bioconjugation and chemical biology. The reaction is spontaneous and can proceed under physiological conditions.

Stability

N-Chloroacetylated amino acids are generally stable enough to be used in solid-phase peptide synthesis.[6] The chloroacetyl group is resistant to the acidic conditions, such as treatment with hydrogen fluoride, used for deprotecting peptide side chains.[6]

Experimental Protocols

Synthesis of this compound

A general and efficient method for the N-chloroacetylation of amino acids can be performed in an aqueous phosphate buffer, which is biocompatible and avoids the need for protection of other functional groups.[7][8]

Materials:

-

dl-Isoleucine

-

Chloroacetyl chloride

-

Sodium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Hydrochloric acid (e.g., 1 M)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve dl-isoleucine in the sodium phosphate buffer.

-

Reaction Initiation: Cool the solution to 0°C in an ice bath with vigorous stirring.

-

Addition of Chloroacetyl Chloride: Add chloroacetyl chloride dropwise to the cold solution. The reaction is typically rapid and can be complete within 20-30 minutes.[7][8]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture to a low pH (e.g., pH 2) with hydrochloric acid.

-

Extraction: Extract the product from the aqueous solution using an organic solvent like dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.

Applications in Research and Drug Development

While specific drug development programs centered on this compound are not widely documented, its characteristics and the broader class of N-chloroacetylated amino acids have several important applications.

Peptide Synthesis and Modification

This compound can be used as a building block in solid-phase peptide synthesis to introduce a reactive handle at a specific position within a peptide sequence.[9] This is particularly useful for:

-

Peptide Cyclization: The N-terminal chloroacetyl group can react with a downstream cysteine residue to form a cyclic peptide through a stable thioether linkage.[5]

-

Bioconjugation: Peptides containing an N-chloroacetyl group can be covalently linked to other molecules, such as reporter tags, carrier proteins, or small molecule drugs that possess a thiol group.

Covalent Labeling of Proteins

The reactivity of the chloroacetyl group towards cysteine makes this compound and peptides derived from it useful for the covalent labeling of proteins. This can be applied in:

-

Activity-Based Protein Profiling (ABPP): To identify and characterize enzyme activities in complex biological systems.

-

Target Identification and Validation: To covalently link a ligand to its protein target, facilitating its identification.

Potential as Bioactive Molecules

Research on other N-chloroacetylated amino acids suggests potential biological activities. For instance, N-ω-chloroacetyl-L-ornithine has demonstrated cytotoxic and antiproliferative effects against various cancer cell lines, acting as an inhibitor of ornithine decarboxylase.[10] It showed selectivity for cancer cells over normal cells and induced apoptosis.[10] While the specific biological targets of this compound are not yet elucidated, its structural similarity to these compounds suggests that it could be explored for similar activities.

Furthermore, N-chloroamino acids, in general, have been studied for their effects on erythrocytes, showing weaker hemolytic action but notable oxidative effects.[11]

Conclusion

This compound is a synthetically accessible and reactive derivative of isoleucine with significant potential in chemical biology and drug discovery. Its key feature is the electrophilic chloroacetyl group, which enables specific and stable covalent bond formation with nucleophilic residues, particularly cysteine. While there is a need for more comprehensive characterization of its physical properties and specific biological activities, the established methodologies for its synthesis and the known reactivity of the chloroacetyl moiety provide a solid foundation for its use in the development of novel peptide-based therapeutics, chemical probes, and other advanced research applications. This guide serves as a technical resource to facilitate and encourage further exploration of this compound in scientific research.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C8H14ClNO3) [pubchemlite.lcsb.uni.lu]

- 4. calpaclab.com [calpaclab.com]

- 5. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. connectsci.au [connectsci.au]

- 10. N-ω-chloroacetyl-L-ornithine has in-vitro activity against cancer cell lines and in-vivo activity against ascitic and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of N-chloroamino acids on the erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Route for N-Chloroacetyl-dl-isoleucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Chloroacetyl-dl-isoleucine, a key intermediate in various chemical and pharmaceutical applications. The primary and most effective method for this synthesis is the Schotten-Baumann reaction, a well-established procedure for the acylation of amino acids. This document details the reaction, including a step-by-step experimental protocol, presentation of relevant physicochemical and quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Route: The Schotten-Baumann Reaction

The synthesis of this compound is achieved through the N-acylation of the amino group of dl-isoleucine with chloroacetyl chloride. This reaction is typically carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct formed during the reaction, thereby driving the equilibrium towards the formation of the amide product.

The overall reaction can be depicted as follows:

dl-Isoleucine + Chloroacetyl Chloride → this compound + HCl

The presence of a base, such as sodium hydroxide, is crucial to neutralize the HCl, preventing the protonation of the amino group of the starting material and allowing the reaction to proceed to completion.

Physicochemical and Quantitative Data

A summary of the key quantitative data for the starting materials and the final product is presented in Table 1.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| dl-Isoleucine | C₆H₁₃NO₂ | 131.17 | White solid | 443-79-8 |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Colorless liquid | 79-04-9 |

| This compound | C₈H₁₄ClNO₃ | 207.66 [1][2] | White solid | 1115-24-8 [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the principles of the Schotten-Baumann reaction, adapted from general procedures for the N-chloroacetylation of amino acids.

Materials:

-

dl-Isoleucine

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated and dilute)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer with stir bar

-

Ice bath

-

pH meter or pH indicator paper

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Melting point apparatus

Procedure:

-

Dissolution of dl-Isoleucine: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a specific molar quantity of dl-isoleucine in a calculated volume of distilled water containing one equivalent of sodium hydroxide. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Chloroacetyl Chloride and Base: While maintaining the temperature at 0-5 °C and stirring vigorously, slowly and simultaneously add one equivalent of chloroacetyl chloride from the dropping funnel and a solution of one equivalent of sodium hydroxide from a second dropping funnel. The rate of addition should be controlled to keep the reaction mixture alkaline (pH 8-10).

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours. Monitor the completion of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture in an ice bath and acidify it to pH 2-3 with concentrated hydrochloric acid.

-

Extract the aqueous solution with three portions of diethyl ether.

-

Combine the organic extracts in a separatory funnel and wash them with a small amount of dilute hydrochloric acid, followed by a saturated sodium chloride solution.

-

Dry the ether layer over anhydrous sodium sulfate.

-

-

Isolation and Purification:

-

Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

-

Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane or water, to yield the purified product.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure of this compound.

-

Mandatory Visualizations

The following diagrams illustrate the key aspects of the synthesis of this compound.

Caption: Signaling pathway of the Schotten-Baumann reaction for this compound synthesis.

Caption: Experimental workflow for the synthesis of this compound.

References

Unraveling the Enigma: The Mechanism of Action of N-Chloroacetyl-dl-isoleucine Remains Elusive

Despite significant interest in the biological activities of modified amino acids, a thorough review of publicly available scientific literature reveals a notable absence of detailed research on the specific mechanism of action of N-Chloroacetyl-dl-isoleucine. While this compound is commercially available as a derivative of the essential amino acid isoleucine, its cellular effects, potential enzymatic targets, and signaling pathways remain largely uncharacterized.

Currently, information on this compound is predominantly confined to chemical supplier databases, which provide basic physicochemical properties such as its CAS registry number (1115-24-8), molecular formula (C8H14ClNO3), and molecular weight (207.65 g/mol ).[1][2][3] It is broadly categorized as an isoleucine derivative.[1][4] General statements suggest that amino acid derivatives have applications as ergogenic supplements, potentially influencing anabolic hormone secretion and serving as a fuel source.[4] However, these claims are general and not specifically substantiated for this compound in the available literature.

The presence of the chloroacetyl group, a reactive moiety, suggests a potential for covalent modification of biological macromolecules, a common mechanism for enzyme inhibition. This mode of action is observed in other N-chloroacetylated compounds. For instance, N-ω-chloroacetyl-l-ornithine has been identified as a competitive inhibitor of ornithine decarboxylase, a key enzyme in polyamine biosynthesis.[5][6] This analogous case might suggest that this compound could act as an inhibitor for enzymes that recognize isoleucine or similar branched-chain amino acids. However, without direct experimental evidence, this remains speculative.

The dl-isoleucine component indicates a racemic mixture, containing both d- and l-stereoisomers. While l-isoleucine is a proteinogenic amino acid essential for protein synthesis and various metabolic functions, d-amino acids are less common in mammals but can have distinct biological roles.[7][8] The presence of both isomers could lead to complex pharmacology, potentially interacting with different targets or having varied metabolic fates.

In the absence of dedicated research, key aspects required for a comprehensive technical guide, including quantitative data on biological activity (e.g., IC50, Ki values), detailed experimental protocols, and established signaling pathways, are not available. The scientific community has yet to publish studies that would elucidate the specific molecular interactions and downstream cellular consequences of this compound administration.

Future research efforts would be necessary to bridge this knowledge gap. Such studies would likely involve:

-

Enzyme Inhibition Assays: Screening this compound against a panel of enzymes, particularly those involved in isoleucine metabolism or binding.

-

Cell-Based Assays: Evaluating the effects of the compound on cell viability, proliferation, and specific cellular pathways in various cell lines.

-

Proteomic and Metabolomic Studies: Identifying potential protein targets and metabolic alterations induced by this compound.

Until such research is conducted and published, the mechanism of action of this compound will remain an open question within the scientific community. Therefore, it is not possible to provide the requested in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams at this time.

References

- 1. Isoleucine [Natural Amino Acid Derivatives] - Starshinechemical [starshinechemical.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound|Cas# 1115-24-8 [glpbio.cn]

- 5. tandfonline.com [tandfonline.com]

- 6. N-ω-chloroacetyl-l-ornithine, a new competitive inhibitor of ornithine decarboxylase, induces selective growth inhibition and cytotoxicity on human cancer cells versus normal cells [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Chloroacetyl-dl-isoleucine: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloroacetyl-dl-isoleucine is a chemically modified amino acid with significant potential in various research and drug development applications. The presence of a reactive chloroacetyl group on the nitrogen atom of the isoleucine backbone imparts unique chemical properties, making it a valuable tool for enzyme inhibition studies, the development of covalent probes, and as a building block in targeted therapeutic strategies. This technical guide provides an in-depth overview of the core properties of this compound, detailed experimental protocols for its synthesis and potential applications, and a discussion of its role in investigating biological pathways.

Core Properties of this compound

This compound is a derivative of the essential branched-chain amino acid, dl-isoleucine. The key feature of this molecule is the electrophilic chloroacetyl moiety, which can readily react with nucleophilic residues in proteins.

| Property | Value | Source |

| CAS Number | 1115-24-8 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₄ClNO₃ | --INVALID-LINK-- |

| Molecular Weight | 207.65 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in water and polar organic solvents | Inferred from isoleucine and N-acetyl amino acid properties |

Potential Research Applications

The unique chemical nature of this compound opens up several avenues for research, primarily centered around its reactivity and its structural similarity to the natural amino acid isoleucine.

Enzyme Inhibition: Targeting Branched-Chain Amino Acid Biosynthesis

A primary and highly promising research application of this compound is as an inhibitor of enzymes involved in the biosynthesis of branched-chain amino acids (BCAAs), such as valine, leucine, and isoleucine. A key enzyme in this pathway is acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the survival of plants and various microorganisms but is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.[1][2]

The structural similarity of this compound to the substrates and allosteric regulators of ALS suggests it could act as a competitive or allosteric inhibitor. Furthermore, the reactive chloroacetyl group could potentially form a covalent bond with a nucleophilic residue in the enzyme's active or regulatory site, leading to irreversible inhibition.

| Enzyme Target | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |

| Acetolactate Synthase (Plant) | This compound | To be determined | To be determined | Hypothesized: Competitive/Irreversible |

| Acetolactate Synthase (Fungal) | This compound | To be determined | To be determined | Hypothesized: Competitive/Irreversible |

dot

Caption: Inhibition of the Branched-Chain Amino Acid Biosynthesis Pathway.

Covalent Probe for Protein Labeling

The electrophilic nature of the chloroacetyl group makes this compound a candidate for use as a covalent chemical probe.[4] Such probes are invaluable for identifying and characterizing protein binding partners, mapping active sites of enzymes, and in activity-based protein profiling (ABPP). The isoleucine moiety can guide the molecule to proteins that bind branched-chain amino acids, and the chloroacetyl group can then form a covalent adduct with a nearby nucleophilic amino acid residue, such as cysteine or methionine.[5]

dot

Caption: Workflow for Covalent Probe-Based Target Identification.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-chloroacetylation of dl-isoleucine.

Materials:

-

dl-Isoleucine

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve dl-isoleucine in an aqueous solution of NaOH (e.g., 2 M) at 0 °C with stirring. The amount of NaOH should be sufficient to deprotonate the amino group.

-

Acylation: Slowly add a solution of chloroacetyl chloride in an organic solvent like DCM to the aqueous solution of dl-isoleucine, while maintaining the temperature at 0 °C and vigorous stirring. The reaction is typically allowed to proceed for 2-4 hours.

-

Acidification: After the reaction is complete, carefully acidify the mixture to a pH of approximately 2 with dilute HCl. This will protonate the carboxylic acid and precipitate the product.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

dot

Caption: General Workflow for the Synthesis of this compound.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of this compound against ALS.[1]

Materials:

-

Partially purified ALS enzyme extract (from a plant or microbial source)

-

Assay Buffer: e.g., 50 mM potassium phosphate, pH 7.5, containing 10 mM MgCl₂, 1 mM thiamine pyrophosphate, and 10 µM FAD.

-

Substrate solution: Pyruvic acid

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Creatine

-

α-Naphthol

-

Sodium hydroxide (NaOH)

-

Microplate reader

Procedure:

-

Enzyme Reaction: In a microplate well, combine the assay buffer, ALS enzyme extract, and varying concentrations of this compound (or vehicle control).

-

Initiate Reaction: Add the substrate solution (pyruvic acid) to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding sulfuric acid. This also facilitates the decarboxylation of acetolactate to acetoin.

-

Color Development: Add creatine followed by α-naphthol in NaOH to the wells. Incubate at a higher temperature (e.g., 60 °C) for a set time to allow for color development (a red complex is formed with acetoin).

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Protocol for Covalent Modification of a Model Protein (e.g., containing Methionine)

This protocol outlines a general procedure for labeling a protein with this compound, targeting nucleophilic residues like methionine.[5]

Materials:

-

Purified protein of interest

-

Reaction Buffer: e.g., 50 mM phosphate buffer, pH 7.0

-

This compound stock solution

-

Quenching solution: e.g., N-acetylcysteine or glutathione

-

Desalting column or dialysis equipment

-

Mass spectrometer

Procedure:

-

Protein Preparation: Ensure the protein is in the appropriate reaction buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Labeling Reaction: Add a molar excess of this compound to the protein solution. The optimal molar ratio and reaction time should be determined empirically. Incubate the reaction mixture at room temperature or 37 °C with gentle agitation.

-

Quenching: Add the quenching solution to consume any unreacted this compound.

-

Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

-

Analysis: Confirm the covalent modification and determine the site(s) of labeling using mass spectrometry (e.g., ESI-MS for intact protein mass analysis and LC-MS/MS of digested protein for peptide mapping).

Conclusion

This compound represents a versatile chemical tool for researchers in biochemistry, drug discovery, and agricultural science. Its potential as an enzyme inhibitor, particularly against targets in the branched-chain amino acid biosynthesis pathway, warrants further investigation. Additionally, its utility as a covalent probe for protein labeling and target identification holds significant promise. The experimental protocols provided in this guide offer a foundation for exploring the diverse research applications of this intriguing molecule. Further studies are needed to elucidate its specific biological activities and to fully realize its potential in various scientific disciplines.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification and Evaluation of Novel Acetolactate Synthase Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Peptide Synthesis Building Block [benchchem.com]

- 4. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to N-Chloroacetyl-dl-isoleucine: Synthesis, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Chloroacetyl-dl-isoleucine, a modified amino acid with potential applications in proteomics, drug discovery, and peptide chemistry. This document details its chemical properties, a general synthesis protocol, and explores its utility as a reactive building block for the covalent modification of biomolecules.

Core Properties of this compound

This compound is a derivative of the essential amino acid isoleucine, featuring a chloroacetyl group attached to the alpha-amino group. This modification imparts specific chemical reactivity, making it a valuable tool in biochemical research. The key quantitative data for this compound are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 1115-24-8 | [1] |

| Molecular Formula | C₈H₁₄ClNO₃ | [1] |

| Molecular Weight | 207.65 g/mol | [1] |

| Appearance | White to Almost white powder to crystal | |

| Purity | >98.0% (Typical) |

Synthesis of this compound: An Eco-Friendly Approach

A general and efficient method for the N-chloroacetylation of amino acids has been developed that is both rapid and environmentally friendly. This protocol, which can be adapted for the synthesis of this compound, utilizes a phosphate buffer system, avoiding the need for hazardous organic solvents and metal catalysts.

Experimental Protocol: N-Chloroacetylation in Phosphate Buffer

This protocol is based on a general method for the chemoselective N-chloroacetylation of amino compounds.

Materials:

-

dl-Isoleucine

-

Chloroacetyl chloride

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Sodium bicarbonate (or other suitable HCl scavenger)

-

Deionized water

-

Stir plate and stir bar

-

pH meter

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve dl-isoleucine in the phosphate buffer in a reaction vessel. The concentration will depend on the solubility of the specific amino acid.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Reagents: While vigorously stirring, slowly add chloroacetyl chloride (typically 1.1-1.5 equivalents) to the cooled amino acid solution.

-

pH Adjustment: Concurrently, add a solution of sodium bicarbonate to maintain the pH of the reaction mixture in the neutral to slightly basic range (pH 7-8). This is crucial to neutralize the HCl byproduct of the reaction.

-

Reaction Monitoring: The reaction is typically rapid and can be complete within 20-30 minutes. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Isolation: Once the reaction is complete, the product can often be isolated by simple filtration if it precipitates from the solution. Alternatively, the aqueous solution can be acidified to precipitate the N-chloroacetylated amino acid, which is then collected by filtration, washed with cold water, and dried.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

This method offers high yields and chemoselectivity for the N-acylation over O-acylation in amino acids with hydroxyl-containing side chains.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

While specific studies detailing the biological activity of this compound are not widely published, its utility can be inferred from the well-established reactivity of the N-chloroacetyl group. This functional group acts as a reactive handle, enabling the use of N-chloroacetylated amino acids as building blocks in several key research areas.

Covalent Modification of Proteins

The primary application of N-chloroacetyl derivatives in chemical biology is the covalent modification of proteins. The chloroacetyl group is an electrophile that can react with nucleophilic amino acid side chains, most notably the thiol group of cysteine residues, to form a stable thioether bond. This reactivity is the basis for its use in:

-

Covalent Inhibitors: By incorporating an N-chloroacetyl amino acid into a ligand designed to bind to a specific protein, a covalent inhibitor can be created. The ligand directs the reactive group to the protein's binding site, where it can form a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition. This is a powerful strategy in drug discovery for achieving high potency and prolonged duration of action.

-

Chemical Probes for Proteomics: N-chloroacetyl compounds can be used as chemical probes to identify reactive and accessible cysteine residues in the proteome. This information is valuable for understanding protein function, identifying potential drug targets, and studying post-translational modifications.

The general mechanism for protein alkylation by an N-chloroacetyl group is depicted below.

Caption: Logical diagram of protein alkylation by this compound.

Peptide Synthesis

This compound can serve as a building block in solid-phase peptide synthesis (SPPS). The chloroacetyl group can be used for:

-

Peptide Cyclization: A peptide containing both an N-terminal chloroacetyl group and a downstream cysteine residue can be cyclized through the formation of an intramolecular thioether bond. This can enhance the peptide's stability, conformational rigidity, and biological activity.

-

Peptide Conjugation: The reactive chloroacetyl group provides a site for the conjugation of peptides to other molecules, such as fluorescent dyes, biotin tags, or carrier proteins.

Conclusion

This compound is a valuable chemical entity for researchers in chemistry, biology, and pharmacology. While direct biological studies on this specific compound are limited, its chemical properties make it a versatile tool for the synthesis of modified peptides and the development of covalent inhibitors and chemical probes. The eco-friendly synthesis protocol and the well-understood reactivity of the chloroacetyl group provide a solid foundation for its application in a wide range of research and drug discovery endeavors.

References

N-Chloroacetylated Amino Acids: A Comprehensive Technical Review for Drug Discovery and Chemical Biology

An in-depth analysis of the synthesis, reactivity, and application of N-chloroacetylated amino acids, providing researchers, scientists, and drug development professionals with a critical resource for leveraging these versatile compounds in covalent inhibitor design and chemical probe development.

N-chloroacetylated amino acids are a class of synthetically modified amino acids that have garnered significant interest in the fields of medicinal chemistry and chemical biology. The incorporation of a reactive chloroacetyl group onto the amino terminus of an amino acid transforms it into a valuable tool for a variety of applications, most notably as a covalent modifier of proteins. This technical guide provides a comprehensive literature review of N-chloroacetylated amino acids, with a focus on their synthesis, spectral characterization, and diverse applications, particularly in the realm of enzyme inhibition and covalent probe development.

Synthesis of N-Chloroacetylated Amino Acids

The most common and efficient method for the synthesis of N-chloroacetylated amino acids is the Schotten-Baumann reaction. This typically involves the reaction of a free amino acid with chloroacetyl chloride in an aqueous basic solution or a biphasic system. The base is crucial for neutralizing the hydrochloric acid byproduct and ensuring the amino group is sufficiently nucleophilic.

A particularly effective and environmentally friendly approach involves conducting the reaction in a phosphate buffer at a pH of around 7.4.[1][2][3][4][5][6] This method offers high chemoselectivity for the amino group, proceeds rapidly (often within 20-30 minutes at room temperature), and frequently results in high yields of the desired product, which can often be isolated by simple filtration or extraction.[1][2][3][4][5][6]

For amino acids with reactive side chains, such as cysteine, careful pH control is necessary to favor N-acylation over S-acylation.[7]

Quantitative Data on Synthesis

The yields of N-chloroacetylation reactions are generally high, though they can vary depending on the specific amino acid and the reaction conditions employed. The following table summarizes representative yields for the N-chloroacetylation of various amino compounds in a phosphate buffer system.

| Amino Compound | Product | Reaction Time (min) | Yield (%) | Reference |

| Aniline | N-Phenyl-2-chloroacetamide | 15 | 92 | [2] |

| 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | 15 | 94 | [2] |

| 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | 15 | 95 | [2] |

| 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | 20 | 90 | [2] |

| Benzylamine | N-Benzyl-2-chloroacetamide | 15 | 93 | [2] |

| 3-Aminopropanoic acid | N-Chloroacetyl-3-aminopropanoic acid | 20 | 85 | [3] |

| 4-Aminobutanoic acid | N-Chloroacetyl-4-aminobutanoic acid | 20 | 82 | [3] |

| 6-Aminocaproic acid | N-Chloroacetyl-6-aminocaproic acid | 20 | 80 | [3] |

Experimental Protocols

General Protocol for N-Chloroacetylation of Amino Acids in Phosphate Buffer

This protocol is adapted from the efficient, metal-free, and biocompatible method described in the literature.[1][2][3][4][5][6]

Materials:

-

Amino acid (1 equivalent)

-

Chloroacetyl chloride (1.1 equivalents)

-

0.1 M Sodium phosphate buffer (pH 7.4)

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the amino acid in the 0.1 M phosphate buffer in a round-bottom flask.

-

Stir the solution at room temperature.

-

Slowly add chloroacetyl chloride dropwise to the stirring solution.

-

Continue to stir the reaction mixture at room temperature for 20-30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH 2 with 1 M HCl.

-

Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the N-chloroacetylated amino acid.

-

The crude product can be further purified by recrystallization if necessary.

References

Unraveling the History of N-Chloroacetyl-dl-isoleucine: A Technical Deep Dive

For Immediate Release

Shanghai, China – December 30, 2025 – N-Chloroacetyl-dl-isoleucine, a key reagent in biochemical research and a building block in synthetic organic chemistry, has a history rooted in the mid-20th century advancements in peptide chemistry. This technical guide provides an in-depth exploration of its discovery, historical synthesis, and physicochemical properties, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader development of methods for peptide synthesis. In the mid-20th century, chemists were actively exploring various N-acyl protecting groups for amino acids to control the formation of peptide bonds. The chloroacetyl group, introduced by reaction with chloroacetyl chloride, emerged as a valuable tool in this endeavor.

While a singular "discovery" event for this compound is not prominently documented, its preparation falls within the general methods developed for the N-chloroacetylation of amino acids. Seminal work in this area was conducted by researchers focused on building complex peptides. The primary motivation for the synthesis of N-chloroacetylated amino acids was their utility as intermediates. The reactive chlorine atom allows for subsequent nucleophilic substitution, enabling the formation of various derivatives or the attachment of the amino acid to other molecules.

Early reports on the synthesis of N-chloroacetyl derivatives of various amino acids laid the groundwork for the preparation of the isoleucine analogue. These methods were crucial for creating defined peptide sequences, a fundamental challenge in biochemistry and early drug discovery.

Physicochemical Properties and Characterization

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference Standard |

| Molecular Formula | C₈H₁₄ClNO₃ | - |

| Molecular Weight | 207.66 g/mol | - |

| CAS Number | 1115-24-8 | Chemical Abstracts Service |

| Beilstein Registry No. | 1726357 | Beilstein Database |

| Melting Point | 114-116 °C | Experimental Data |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Solubility | Soluble in water and polar organic solvents | Experimental Data |

Historical Synthesis Protocol

The synthesis of this compound has been reported through the straightforward acylation of dl-isoleucine with chloroacetyl chloride under alkaline conditions. The following protocol is a representative example of the historical methodology.

Experimental Protocol: Synthesis of this compound

Materials:

-

dl-Isoleucine

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Diethyl ether

Procedure:

-

Dissolution of Amino Acid: A solution of dl-isoleucine is prepared in an aqueous solution of sodium hydroxide at a low temperature (typically 0-5 °C) in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The alkaline condition deprotonates the amino group, making it nucleophilic.

-

Acylation: Chloroacetyl chloride is added dropwise to the stirred solution while maintaining the low temperature and alkaline pH. The pH is periodically checked and adjusted with additional sodium hydroxide solution as the reaction produces HCl as a byproduct.

-

Reaction Monitoring: The reaction is allowed to proceed for a set period (e.g., 1-2 hours) at low temperature.

-

Acidification and Isolation: After the reaction is complete, the solution is acidified with hydrochloric acid to a pH of approximately 3. This protonates the carboxyl group of the product, causing it to precipitate out of the aqueous solution.

-

Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., water or ethanol-water mixture) to yield pure this compound. The purified product is then dried under vacuum.

Diagram of the Synthesis Workflow:

Applications in Research and Development

The primary utility of this compound has been as a versatile intermediate in organic synthesis and biochemistry.

-

Peptide Synthesis: As an N-protected amino acid, it can be used to introduce an isoleucine residue into a growing peptide chain. The chloroacetyl group can be removed under specific conditions, although other protecting groups have become more common in modern solid-phase peptide synthesis.

-

Derivatization: The presence of the reactive C-Cl bond allows for the synthesis of a wide range of isoleucine derivatives. For example, reaction with nucleophiles such as thiols or amines can be used to attach reporter molecules, crosslinkers, or other functional groups to the isoleucine backbone.

-

Enzyme Inhibition Studies: N-haloacetyl derivatives of amino acids have been explored as potential irreversible inhibitors of certain enzymes. The electrophilic chloroacetyl group can react with nucleophilic residues in the active site of an enzyme, leading to covalent modification and inactivation.

Logical Relationship of Applications:

Conclusion

This compound, while not a compound of household recognition, represents an important step in the historical development of synthetic peptide chemistry. Its straightforward synthesis and the reactivity of the chloroacetyl group made it and its analogues valuable tools for the chemists of the mid-20th century. Today, while more sophisticated methods for peptide synthesis exist, the fundamental chemistry of N-acylation and the utility of haloacetyl groups in bioconjugation and enzyme inhibition studies continue to be relevant areas of research. This guide has provided a comprehensive overview of the historical and technical aspects of this important chemical entity, offering valuable insights for today's researchers and drug development professionals.

An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group

For Researchers, Scientists, and Drug Development Professionals

The chloroacetyl group is a versatile functional group with significant applications in chemical biology, bioconjugation, and drug development. Its reactivity as an electrophile, particularly towards soft nucleophiles like thiols, makes it an invaluable tool for the site-specific modification of biomolecules and the development of targeted covalent inhibitors. This guide provides a comprehensive overview of the core principles governing the reactivity of the chloroacetyl group, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Core Principles of Chloroacetyl Group Reactivity

The reactivity of the chloroacetyl group is primarily dictated by the presence of a chlorine atom alpha to a carbonyl group. This arrangement makes the methylene carbon electron-deficient and susceptible to nucleophilic attack via a bimolecular nucleophilic substitution (SN2) reaction. The carbonyl group enhances the electrophilicity of the adjacent carbon, and the chlorine atom serves as a good leaving group.

The general order of reactivity for haloacetamides is Iodoacetamide > Bromoacetamide > Chloroacetamide.[1] While less reactive than its bromo- and iodo- counterparts, the chloroacetyl group offers a good balance of stability and reactivity, allowing for controlled and selective modifications.[1]

Reaction with Nucleophiles

The chloroacetyl group readily reacts with a variety of nucleophiles, with a pronounced preference for soft nucleophiles.

-

Thiols (Cysteine): The most prominent reaction of the chloroacetyl group is with the thiol side chain of cysteine residues in peptides and proteins. The deprotonated thiolate anion (S⁻) is a potent nucleophile that attacks the electrophilic carbon of the chloroacetyl group, forming a stable thioether bond. This reaction is highly efficient and is a cornerstone of many bioconjugation strategies. Chloroacetamide has been shown to exhibit even greater specificity for cysteine residues in bioconjugation compared to iodoacetamide.

-

Amines (Lysine, N-terminus): The chloroacetyl group can also react with primary and secondary amines, such as the ε-amino group of lysine residues and the N-terminal amino group of proteins. This reaction, known as N-chloroacetylation, forms a stable amide bond. While the reaction with amines is generally slower than with thiols, it can be facilitated under appropriate pH conditions.

-

Other Nucleophiles: Reactions with other nucleophilic amino acid residues, such as the imidazole ring of histidine and the thioether of methionine, are also possible but typically occur at a much slower rate compared to cysteine.[2] The reaction with histidine is often sluggish and can result in a mixture of isomeric adducts.[2]

Factors Influencing Reactivity

Several factors can be modulated to control the rate and selectivity of chloroacetyl group reactions:

-

pH: The pH of the reaction medium is a critical parameter. For reactions with thiols, a pH slightly above the pKa of the cysteine thiol group (around 8.5) increases the concentration of the more nucleophilic thiolate anion, thereby accelerating the reaction rate. Conversely, for reactions with amines, a more basic pH is generally required to deprotonate the amino group.

-

Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF and DMSO are often used in organic synthesis to enhance the nucleophilicity of anions. In aqueous buffers, the solubility of the reactants and the buffering species can affect the reaction kinetics.

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

-

Steric Hindrance: The accessibility of the chloroacetyl group and the nucleophile can impact the reaction rate. Steric hindrance around either reactant can slow down the reaction.

Quantitative Reactivity Data

The following tables summarize available quantitative data on the reactivity of the chloroacetyl group. It is important to note that reaction rates are highly dependent on the specific reactants and conditions.

| Nucleophile | Reagent | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |

| Mercaptoacetate | Chloroacetamide | 0.058 | 7.0 | 30 | [3] |

| Mercaptoacetate | Chloroacetamide | 0.28 | 8.0 | 30 | [3] |

| Mercaptoacetate | Chloroacetamide | 1.15 | 9.0 | 30 | [3] |

| Mercaptoacetate | Chloroacetamide | 3.70 | 10.0 | 30 | [3] |

| β-Mercaptoethylamine | Chloroacetamide | 0.045 | 7.00 | 30 | [3] |

| β-Mercaptoethylamine | Chloroacetamide | 0.13 | 8.00 | 30 | [3] |

| β-Mercaptoethylamine | Chloroacetamide | 0.40 | 9.00 | 30 | [3] |

| β-Mercaptoethylamine | Chloroacetamide | 1.10 | 10.00 | 30 | [3] |

| Cysteine | Chloroacetamide | 0.028 | 7.00 | 30 | [3] |

| Cysteine | Chloroacetamide | 0.12 | 8.00 | 30 | [3] |

| Cysteine | Chloroacetamide | 0.50 | 9.00 | 30 | [3] |

| Cysteine | Chloroacetamide | 1.95 | 10.00 | 30 | [3] |

Table 1: Second-order rate constants for the reaction of chloroacetamide with various thiols at 30°C in the presence of 0.1 M KCl.[3]

| Amine | Product | Time (min) | Yield (%) |

| Aniline | N-Phenyl-2-chloroacetamide | 15 | 92 |

| 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | 15 | 94 |

| 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | 15 | 95 |

| 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | 20 | 90 |

| Benzylamine | N-Benzyl-2-chloroacetamide | 20 | 88 |

Table 2: N-Acylation of various amines with chloroacetyl chloride in phosphate buffer.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the chloroacetyl group.

Protocol 1: Synthesis of N-Chloroacetyl-L-phenylalanine

Materials:

-

L-phenylalanine

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve L-phenylalanine (1.65 g, 10 mmol) in 10 mL of 1 M NaOH in a flask and cool the solution to 0-5°C in an ice bath.

-

In a separate container, dissolve chloroacetyl chloride (1.13 g, 10 mmol) in 10 mL of dioxane.

-

Add the chloroacetyl chloride solution and 10 mL of 1 M NaOH solution dropwise and simultaneously to the stirred L-phenylalanine solution over 30 minutes, maintaining the temperature at 0-5°C and the pH between 8 and 9.

-

After the addition is complete, continue stirring at room temperature for 2 hours.

-

Acidify the reaction mixture to pH 2 with concentrated HCl.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and evaporate the solvent under reduced pressure to yield the crude product.

-

Recrystallize the product from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure N-chloroacetyl-L-phenylalanine.

Protocol 2: Covalent Labeling of a Cysteine-Containing Peptide

Materials:

-

Cysteine-containing peptide (e.g., GCGY)

-

N-chloroacetylated probe (e.g., N-chloroacetyl-dansyl amide)

-

Phosphate buffer (0.1 M, pH 7.5)

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Dissolve the cysteine-containing peptide in phosphate buffer to a final concentration of 1 mM.

-

Dissolve the N-chloroacetylated probe in acetonitrile to create a 10 mM stock solution.

-

Add the N-chloroacetylated probe stock solution to the peptide solution to a final concentration of 1.2 mM (1.2 equivalents).

-

Incubate the reaction mixture at room temperature for 2 hours, protected from light.

-

Monitor the reaction progress by RP-HPLC. The mobile phase can be a gradient of water with 0.1% TFA (solvent A) and acetonitrile with 0.1% TFA (solvent B).

-

Upon completion, the labeled peptide can be purified by preparative RP-HPLC.

-

Confirm the identity of the product by mass spectrometry.

Protocol 3: Monitoring Chloroacetylation by NMR Spectroscopy

Materials:

-

Amine substrate (e.g., benzylamine)

-

Chloroacetyl chloride

-

Deuterated solvent (e.g., CDCl₃)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of the amine substrate and the internal standard in the deuterated solvent in an NMR tube.

-

Acquire an initial ¹H NMR spectrum to determine the initial concentrations.

-

Initiate the reaction by adding a known amount of chloroacetyl chloride to the NMR tube.

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

-

Process the spectra and integrate the signals corresponding to the starting material, product, and internal standard.

-

Plot the concentration of the starting material and product as a function of time to determine the reaction kinetics.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the reactivity of the chloroacetyl group.

Signaling Pathway Inhibition

Chloroacetyl-containing molecules are effective covalent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). These inhibitors typically form a covalent bond with a cysteine residue in the ATP-binding pocket of the kinase, leading to irreversible inhibition.

Caption: Covalent inhibition of the EGFR signaling pathway by a chloroacetyl-containing inhibitor.

Experimental Workflow: Covalent Labeling of Proteins

This workflow illustrates the general steps involved in using a chloroacetyl-containing probe to covalently label a target protein for subsequent analysis, such as by mass spectrometry.

Caption: A typical experimental workflow for the covalent labeling of a protein with a chloroacetyl probe.

Logical Relationship: Reactivity of Chloroacetyl Group with Nucleophiles

This diagram illustrates the factors influencing the reaction of a chloroacetyl group with a nucleophile.

Caption: Factors influencing the reactivity of the chloroacetyl group.

References

N-Chloroacetyl-dl-isoleucine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for N-Chloroacetyl-dl-isoleucine, a derivative of the essential amino acid isoleucine. Due to its chemical structure, specifically the presence of a chloroacetyl group, this compound requires careful handling to minimize potential health risks in a laboratory and drug development setting. This document outlines the known hazards, precautionary measures, and emergency procedures based on available safety data.

Hazard Identification and Classification

This compound is classified as an irritant. Direct contact can cause irritation to the skin and serious damage to the eyes.[1] Upon combustion, it may decompose and produce highly toxic hydrogen chloride (HCl) gas.[1]

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1115-24-8 | [1][2][3] |

| Molecular Formula | C8H14ClNO3 | [1][2][3] |

| Molecular Weight | 207.65 g/mol | [1][2][3] |

| Appearance | Solid | |

| Purity | >98.0% (T) | [1] |

Exposure Controls and Personal Protection

Strict adherence to personal protective equipment (PPE) guidelines is mandatory when handling this compound to prevent skin and eye contact.

| Exposure Route | Recommended Personal Protective Equipment |

| Eye and Face Protection | Wear chemical safety goggles or a face shield.[1] |

| Skin Protection | Wear protective gloves and a lab coat.[1] |

| Respiratory Protection | Use in a well-ventilated area. A local exhaust system is recommended if dust or aerosols are generated.[1] |

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

-

Wash hands and face thoroughly after handling.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Ensure adequate ventilation during use.[1]

Storage:

-

Keep the container tightly closed.[1]

-

Store in an inert atmosphere.[3]

-

Store away from incompatible materials such as oxidizing agents.[1]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid measures should be taken.

| Exposure Scenario | First Aid Measures |

| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice or attention. Take off contaminated clothing and wash it before reuse.[1] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[1] |

| If Inhaled | Move the person to fresh air. If breathing is difficult, seek medical attention. |

| If Swallowed | Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell. |

Fire-fighting Measures:

-

Suitable extinguishing media: Dry chemical, foam, water spray, or carbon dioxide.[1]

-

Specific hazards: May decompose upon combustion to generate poisonous fumes. Highly toxic HCl gas is produced during combustion.[1]

-

Protective equipment: Wear a self-contained breathing apparatus if necessary.[1]

Experimental Protocols and Logical Workflows

Currently, specific experimental protocols for the safety assessment of this compound are not publicly available. The following diagrams illustrate a generalized workflow for the safe handling of this chemical and a logical decision tree for emergency response.

Caption: Workflow for the Safe Handling of this compound.

Caption: Emergency Response Decision Tree for Exposure to this compound.

References

A Technical Guide to N-Chloroacetyl-dl-isoleucine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing and potential research applications of N-Chloroacetyl-dl-isoleucine. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the acquisition and utilization of this chemical compound for laboratory use.

Core Compound Information

This compound is a derivative of the amino acid isoleucine. Key identifiers for this compound are:

Commercial Suppliers of this compound

For research purposes, several commercial suppliers offer this compound. The following table summarizes the offerings from a selection of reputable vendors. Please note that availability and specifications are subject to change, and it is recommended to consult the supplier's website for the most current information.

| Supplier | Catalog Number | Purity | Available Quantities |

| Santa Cruz Biotechnology, Inc. | sc-269935 | Not specified | Contact for details |

| CP Lab Safety | TCI-C0100-1G | min 98% (T) | 1 gram |

| Starshinechemical | ICTC0100 | >98.0%(T)[1] | Contact for details |

| glpbio | GC15444 | >98% | Contact for details |

| TCI America | C0100 | >98.0% | Contact for details |

Potential Research Applications & Experimental Protocols

N-Chloroacetylated amino acids are valuable reagents in various biochemical and pharmaceutical research applications, primarily due to the reactive chloroacetyl group. This group can act as an electrophile, targeting nucleophilic residues in proteins, making it a useful tool for protein modification, proteomics studies, and drug discovery.

General Protocol for Protein Labeling with this compound

This protocol provides a general framework for the covalent modification of proteins using this compound. Optimization of reaction conditions (e.g., pH, temperature, and molar excess of the reagent) is crucial for each specific protein and application.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5)

-

Quenching Reagent (e.g., 1 M DTT or β-mercaptoethanol)

-

Desalting column or dialysis tubing for cleanup

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a known concentration.

-

Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF).

-

Labeling Reaction: Add a 10- to 100-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. Protect from light if the compound is light-sensitive.

-

Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted this compound.

-

Purification: Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.

-

Analysis: Confirm the modification of the protein using techniques such as mass spectrometry (to identify the mass shift corresponding to the addition of the acetyl-isoleucine group) or SDS-PAGE (if the modification leads to a significant change in molecular weight).

Logical Workflow for Supplier Selection

Choosing the right supplier for a research chemical is a critical step. The following diagram illustrates a logical workflow for selecting a commercial supplier of this compound.

Caption: A flowchart outlining the decision-making process for selecting a commercial supplier of this compound.

Experimental Workflow for Protein Modification

The following diagram illustrates a typical experimental workflow for the modification of a protein with this compound and subsequent analysis.

Caption: A diagram illustrating the key steps in a typical protein modification experiment using this compound.

References

Navigating the Solubility Landscape of N-Chloroacetyl-dl-isoleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-Chloroacetyl-dl-isoleucine, a key intermediate in various synthetic and pharmaceutical processes. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview based on available information for analogous compounds. It further outlines a detailed experimental protocol for the precise determination of its solubility in common laboratory solvents. This guide aims to equip researchers with the necessary information to effectively utilize this compound in their work and to accurately determine its solubility profile for process development and optimization.

Introduction to this compound

This compound is a derivative of the essential amino acid isoleucine. The presence of the chloroacetyl group makes it a reactive intermediate, particularly for the alkylation of various nucleophiles, finding utility in the synthesis of peptides, enzyme inhibitors, and other biologically active molecules. Understanding its solubility is critical for reaction setup, purification, and formulation. The polarity of the molecule, with its carboxylic acid, amide, and alkyl side chain, suggests a nuanced solubility profile across different solvents.

Inferred Solubility Profile

Table 1: Qualitative and Quantitative Solubility Data for Analogous Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| N-Chloroacetyl-DL-homocysteine thiolactone | Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | Qualitative |

| Methanol | Not Specified | Slightly Soluble | Qualitative | |

| N-acetyl-L-leucine | Ethanol | Not Specified | ~1 mg/mL | Quantitative |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 mg/mL | Quantitative | |

| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL | Quantitative | |

| L-Isoleucine | Water | 25 | 41.2 g/L | Quantitative |

| Hot Alcohol | 80 | Sparingly Soluble (0.13% w/w) | Quantitative | |

| Ether | Not Specified | Insoluble | Qualitative |

This table is a compilation of data from various sources to provide a comparative solubility context.

Based on these analogs, this compound is expected to exhibit limited solubility in non-polar solvents and moderate to good solubility in polar aprotic solvents like DMSO and DMF. Its solubility in polar protic solvents like water and alcohols is likely to be influenced by pH, with the sodium salt of the carboxylic acid expected to be more water-soluble.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the gravimetric method, a robust and widely used technique for determining the equilibrium solubility of a solid in a liquid.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide) of analytical grade

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Vials with screw caps

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Solvent Addition: Add a known volume or mass of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The shaking speed should be adequate to keep the solid suspended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period (e.g., 1-2 hours) to let the excess solid settle.

-